GSK 4716

概要

説明

1,3-ジプロピル-8-p-スルホフェニルキサンチンは、アデノシン受容体のアンタゴニストとしての役割で知られる水溶性化合物です。 A1受容体に対してわずかな選択性を持ち、アデノシン受容体拮抗作用の効果を研究する科学研究でよく使用されます 。 この化合物はまた、プリン代謝に関与する酵素であるキサンチンオキシダーゼを阻害する能力でも知られています .

2. 製法

合成経路と反応条件

1,3-ジプロピル-8-p-スルホフェニルキサンチンの合成は、通常、1,3-ジプロピルキサンチンとp-スルホフェニルクロリドを特定の条件下で反応させることから始まります。 反応は、ジメチルスルホキシドなどの適切な溶媒中で、目的の生成物の形成を促進するために高温で行われます .

工業生産方法

1,3-ジプロピル-8-p-スルホフェニルキサンチンの工業生産方法は、文献ではあまり詳しく説明されていません。合成プロセスは、おそらく、大規模生産用に最適化された、実験室設定で使用される手順と同様のステップを伴うでしょう。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine typically involves the reaction of 1,3-dipropylxanthine with p-sulfophenyl chloride under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 1,3-Dipropyl-8-p-sulfophenylxanthine are not well-documented in the literature. the synthesis process likely involves similar steps to those used in laboratory settings, with optimization for larger-scale production.

化学反応の分析

反応の種類

1,3-ジプロピル-8-p-スルホフェニルキサンチンは、さまざまな化学反応を起こし、これには以下が含まれます。

酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物の形成につながります。

還元: 還元反応も起こりますが、これはそれほど一般的ではありません。

置換: この化合物は、特にキサンチンコアまたはフェニル環で置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 置換反応は、効率的に進行するためには、多くの場合触媒または特定の溶媒を必要とします。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを形成する可能性があり、一方置換反応はフェニル環にさまざまな官能基を導入する可能性があります。

4. 科学研究への応用

1,3-ジプロピル-8-p-スルホフェニルキサンチンは、いくつかの科学研究への応用があり、これには以下が含まれます。

科学的研究の応用

Metabolic Regulation

GSK 4716 plays a significant role in metabolic regulation by activating ERR beta and gamma, which are crucial for mitochondrial function and fatty acid oxidation.

- Gene Expression Modulation : Treatment with this compound has been shown to induce the expression of PGC-1 (peroxisome proliferator-activated receptor gamma coactivator 1), a key regulator of energy metabolism. This induction is associated with enhanced fatty acid oxidation pathways in skeletal muscle cells .

- Glucocorticoid Receptor Interaction : Research indicates that this compound modulates the expression of glucocorticoid receptors and related genes, suggesting its potential role in managing conditions influenced by glucocorticoid signaling, such as obesity and metabolic syndrome .

Cardiovascular Health

The activation of ERR gamma by this compound has implications for cardiac metabolism:

- Cardiac Function Enhancement : Studies have demonstrated that this compound can stimulate genes involved in cardiac energy metabolism, potentially leading to improved cardiac function and efficiency . This is particularly relevant in conditions like heart failure where energy utilization is compromised.

Cancer Research

This compound's selective action on ERR beta and gamma makes it a candidate for cancer therapy:

- Tumor Growth Inhibition : The modulation of ERR signaling pathways may influence tumor growth dynamics. Research has indicated that ERRs can regulate the expression of genes involved in cell proliferation and apoptosis, making this compound a potential therapeutic agent in cancer treatment .

Pharmacological Development

The compound has been part of several pharmacological studies aimed at understanding structure-activity relationships:

- Development of New Agonists : this compound has served as a template for developing new small-molecule ligands with enhanced selectivity and potency for ERR gamma. These compounds may further advance therapeutic strategies targeting ERR pathways .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different biological contexts:

作用機序

1,3-ジプロピル-8-p-スルホフェニルキサンチンは、主にアデノシン受容体の拮抗作用を通じて効果を発揮します。 これらの受容体をブロックすることで、この化合物は心血管機能やプリン代謝を含むさまざまな生理学的プロセスに影響を与えることができます 。 さらに、キサンチンオキシダーゼの阻害は、尿酸や他の反応性酸素種の生成を減らし、酸化ストレスと内皮機能への影響に貢献しています .

6. 類似の化合物との比較

類似の化合物

1,3-ジプロピルキサンチン: p-スルホフェニル基がない、同様のアデノシン受容体拮抗作用を持つ関連化合物。

8-フェニルキサンチン: アデノシン受容体拮抗作用を持つ、キサンチンコアに異なる置換基を持つ別のキサンチン誘導体。

独自性

1,3-ジプロピル-8-p-スルホフェニルキサンチンは、アデノシン受容体拮抗作用とキサンチンオキシダーゼ阻害の組み合わせにより、ユニークです。 この二重活性は、心血管疾患や酸化ストレスの研究において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

1,3-Dipropylxanthine: A related compound with similar adenosine receptor antagonism but lacking the p-sulfophenyl group.

8-Phenylxanthine: Another xanthine derivative with adenosine receptor antagonism but different substituents on the xanthine core.

Uniqueness

1,3-Dipropyl-8-p-sulfophenylxanthine is unique due to its combination of adenosine receptor antagonism and xanthine oxidase inhibition. This dual activity makes it a valuable tool in research on cardiovascular diseases and oxidative stress .

生物活性

GSK 4716, also known as GW4716, is a selective agonist for the estrogen-related receptors ERRβ and ERRγ, demonstrating significant biological activity in various cellular contexts. This compound has garnered attention for its potential therapeutic implications in metabolic diseases and muscle physiology due to its specific receptor interactions and regulatory effects.

- Chemical Name : 4-Hydroxy-2-[(1E)-[4-(1-methylethyl)phenyl]methylene]hydrazide

- Molecular Weight : 282.34 g/mol

- CAS Number : 101574-65-6

- Purity : ≥99%

This compound selectively activates ERRβ and ERRγ while showing minimal activity towards ERRα and classical estrogen receptors. This selectivity is crucial as it allows for targeted modulation of pathways associated with energy metabolism and muscle function without the side effects typically associated with broader estrogen receptor activators.

Table 1: Selectivity Profile of this compound

| Receptor Type | Activity |

|---|---|

| ERRα | Inactive |

| ERRβ | Active |

| ERRγ | Active |

| Classical ERs | Inactive |

Muscle Cell Studies

Research indicates that treatment with this compound leads to significant changes in gene expression related to glucocorticoid signaling in differentiated skeletal muscle cells. Notably, there is an increase in the expression of glucocorticoid receptor (GR) alpha protein and associated mRNAs, including:

- 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) : Converts cortisone to cortisol.

- Hexose-6-phosphate dehydrogenase (H6PDH) : Involved in the regulation of glucocorticoid metabolism.

- C/EBP , ApoD , and Monoamine oxidase-A (MAO-A) : GR target genes that play roles in metabolic regulation.

The induction of these genes suggests that this compound modulates GR signaling pathways, which are critical for muscle metabolism and adaptation to stressors like exercise .

Case Study: ERRγ Activation and Muscle Function

In a study involving muscle-specific transgenic mice overexpressing ERRγ, it was found that increased ERRγ levels led to enhanced exercise capacity, mitochondrial enzyme activity, and changes in muscle fiber composition. These findings underscore the potential of this compound as a therapeutic agent for enhancing muscle performance and metabolic health by targeting ERRγ .

Research Findings

Several studies have validated the biological activity of this compound through various experimental approaches:

- Gene Expression Profiling : Quantitative RT-PCR analyses have shown that this compound treatment results in a marked increase in mRNA levels for key metabolic enzymes and transcription factors involved in oxidative metabolism .

- Mitochondrial Activity : The compound has been shown to enhance mitochondrial function in mouse myotubes, indicating its role in promoting energy metabolism through ERR activation .

- Structural Insights : X-ray crystallography studies reveal how this compound binds to the ligand-binding domain of ERRγ, stabilizing its active conformation, which is essential for its agonistic activity .

Summary of Findings

This compound represents a promising pharmacological agent with selective action on ERRβ and ERRγ. Its ability to modulate key metabolic pathways makes it a candidate for further investigation in the context of metabolic diseases and muscle-related conditions.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Gene Induction | Increased GRα, H6PDH, C/EBP, ApoD, MAO-A |

| Mitochondrial Function | Enhanced enzyme activity in muscle cells |

| Exercise Capacity | Improved in transgenic models overexpressing ERRγ |

特性

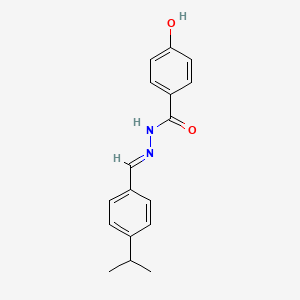

IUPAC Name |

4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPPIUNQWSRCOZ-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416242 | |

| Record name | GSK 4716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101574-65-6 | |

| Record name | GSK 4716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。